molecular formula C8H6Cl2N2O B11731318 5,7-Dichlorobenzoxazole-2-methanamine

5,7-Dichlorobenzoxazole-2-methanamine

Cat. No.: B11731318
M. Wt: 217.05 g/mol
InChI Key: PYKXHIALRDSNTC-UHFFFAOYSA-N
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Description

5,7-Dichlorobenzoxazole-2-methanamine is a chemical compound with the molecular formula C8H6Cl2N2O. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichlorobenzoxazole-2-methanamine typically involves the reaction of 2-aminophenol with appropriate chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl5) to chlorinate the benzoxazolinone precursor . The reaction is carried out at elevated temperatures, typically between 140°C and 170°C, in an inert solvent such as o-dichlorobenzene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-efficiency catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichlorobenzoxazole-2-methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Mechanism of Action

The mechanism of action of 5,7-Dichlorobenzoxazole-2-methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichlorobenzoxazole-2-methanamine is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals .

Properties

Molecular Formula

C8H6Cl2N2O

Molecular Weight

217.05 g/mol

IUPAC Name

(5,7-dichloro-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H6Cl2N2O/c9-4-1-5(10)8-6(2-4)12-7(3-11)13-8/h1-2H,3,11H2

InChI Key

PYKXHIALRDSNTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)CN)Cl)Cl

Origin of Product

United States

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